Erythromycin Lactate is synthesized from erythromycin, which is produced by fermentation using specific strains of Saccharopolyspora erythraea. This process involves the extraction and purification of erythromycin followed by esterification with lactic acid to form erythromycin lactate.
Erythromycin Lactate is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are known for their broad-spectrum antibacterial activity. Erythromycin itself belongs to the subclass of 14-membered macrolides, which includes other derivatives like azithromycin and clarithromycin.
The synthesis of Erythromycin Lactate typically involves the following steps:
The esterification reaction can be represented as follows:
This method allows for the production of Erythromycin Lactate in a form that enhances its solubility and bioavailability compared to its parent compound.
The molecular structure of Erythromycin Lactate consists of a large lactone ring with several hydroxyl groups and an attached lactic acid moiety. Its chemical formula is with a molecular weight of approximately 733.93 g/mol.
Erythromycin Lactate can undergo various chemical reactions, including hydrolysis, which can revert it back to erythromycin and lactic acid under specific conditions (e.g., in aqueous environments or at elevated temperatures).
The hydrolysis reaction can be described as:
This property is significant in understanding its stability and shelf-life as a pharmaceutical product.
Erythromycin Lactate exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step during protein synthesis.
Erythromycin Lactate is widely used in clinical medicine for treating infections caused by Gram-positive bacteria and some Gram-negative bacteria. Its applications include:
In addition to its therapeutic uses, Erythromycin Lactate serves as a model compound in pharmaceutical research for studying antibiotic resistance mechanisms and developing new macrolide derivatives with enhanced efficacy and reduced side effects.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3